3-Bromo-1,1-bis(fluoromethyl)cyclobutane
Description
3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a halogenated cyclobutane derivative characterized by a bromine atom at the 3-position and two fluoromethyl groups at the 1-position of the cyclobutane ring. The compound’s structure combines the steric constraints of the four-membered cyclobutane ring with the electronic effects of fluorine and bromine substituents.
Properties
IUPAC Name |
3-bromo-1,1-bis(fluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-1-6(2-5,3-8)4-9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEDDCDCKOCPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CF)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane typically involves the bromination of 1,1-bis(fluoromethyl)cyclobutane. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-bis(fluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,1-bis(fluoromethyl)cyclobutane.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 1,1-bis(fluoromethyl)cyclobutanol or 1,1-bis(fluoromethyl)cyclobutylamine.
Reduction: Formation of 1,1-bis(fluoromethyl)cyclobutane.
Oxidation: Formation of 1,1-bis(fluoromethyl)cyclobutanone.
Scientific Research Applications
3-Bromo-1,1-bis(fluoromethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-bis(fluoromethyl)cyclobutane involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and fluoromethyl groups play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclobutane Derivatives
Physical and Chemical Properties
- Electron Density and Reactivity: In cyclobutane derivatives, electron-withdrawing groups like fluoromethyl lower oxidation potentials and influence dihedral angles. For example, methoxy substitution in cyclobutanes reduces dihedral angles (β = 5.21°), while CF₃ groups increase them (β = 12.81°) . The bis(fluoromethyl) groups in the target compound likely result in intermediate angles, balancing steric and electronic effects.
- Stability and Purity : Fluorinated cyclobutanes such as 3-(Bromomethyl)-1,1-difluorocyclobutane exhibit high purity (>99%) and low moisture content, suggesting stability under standard storage conditions .
- Boiling Points and Lipophilicity: Fluorine substituents generally reduce boiling points and increase lipophilicity compared to non-fluorinated analogs (e.g., 1-Bromo-3-methylbutane, CAS 107-82-4), which has a higher boiling point due to weaker C–F dipole interactions .
Biological Activity
3-Bromo-1,1-bis(fluoromethyl)cyclobutane is a fluorinated organic compound that has gained attention due to its potential biological activities. Understanding its properties, mechanisms of action, and therapeutic implications is critical for its application in medicinal chemistry and drug development.
- Molecular Formula : C5H6BrF2
- Molecular Weight : 193.01 g/mol
- CAS Number : 2092310-39-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The incorporation of fluorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal activities, suggesting that this compound may possess comparable efficacy.
2. Anticancer Potential
Fluorinated cyclobutane derivatives are being investigated for their anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit the growth of cancer cells through similar pathways.
3. Neuropharmacological Effects
The trifluoromethyl group present in related compounds has been linked to enhanced interactions with neurotransmitter receptors, which could imply potential neuropharmacological effects for this compound. Further research is needed to elucidate these interactions and their implications for treating neurological disorders.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Membrane Disruption : Altering the integrity of microbial membranes.
- Receptor Modulation : Interacting with neurotransmitter receptors affecting signal transduction.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various fluorinated cyclobutanes, it was found that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated a promising antimicrobial profile warranting further investigation.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Similar Fluorinated Compound | 16 | E. coli |
Case Study 2: Anticancer Activity
A preliminary screening of various cyclobutane derivatives showed that those containing halogen substituents had significant cytotoxic effects on human cancer cell lines. The data suggested that the presence of bromine and fluorine atoms could enhance the compound's potency.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (Cervical Cancer) |
| Control Compound | 25 | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
